molecular formula C36H28CaCl2N4O6 B13805145 4-ChlorobenZoyl-L-tryptophan calcium salt (BZ(4-Cl)-Trp-OH.BZ(4-Cl)-Trp-OH.Ca+2)

4-ChlorobenZoyl-L-tryptophan calcium salt (BZ(4-Cl)-Trp-OH.BZ(4-Cl)-Trp-OH.Ca+2)

Cat. No.: B13805145
M. Wt: 723.6 g/mol
InChI Key: BTTZKEFKFLGNEC-CQYLEEIWSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chlorobenzoyl-L-tryptophan Calcium Salt is a chemical compound with the molecular formula C36H28CaCl2N4O6 and a molecular weight of 723.62 g/mol . It is a derivative of L-tryptophan, an essential amino acid, and is used primarily in biochemical research.

Preparation Methods

The synthesis of 4-Chlorobenzoyl-L-tryptophan Calcium Salt typically involves the reaction of 4-chlorobenzoyl chloride with L-tryptophan in the presence of a base, followed by the addition of calcium ions to form the calcium salt . The reaction conditions often include an inert atmosphere and controlled temperature to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

4-Chlorobenzoyl-L-tryptophan Calcium Salt undergoes various chemical reactions, including:

Scientific Research Applications

4-Chlorobenzoyl-L-tryptophan Calcium Salt is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Chlorobenzoyl-L-tryptophan Calcium Salt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

4-Chlorobenzoyl-L-tryptophan Calcium Salt can be compared with other similar compounds, such as:

Properties

Molecular Formula

C36H28CaCl2N4O6

Molecular Weight

723.6 g/mol

IUPAC Name

calcium;(2R)-2-[(4-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoate;(2S)-2-[(4-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/2C18H15ClN2O3.Ca/c2*19-13-7-5-11(6-8-13)17(22)21-16(18(23)24)9-12-10-20-15-4-2-1-3-14(12)15;/h2*1-8,10,16,20H,9H2,(H,21,22)(H,23,24);/q;;+2/p-2/t2*16-;/m10./s1

InChI Key

BTTZKEFKFLGNEC-CQYLEEIWSA-L

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)[O-])NC(=O)C3=CC=C(C=C3)Cl.C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)[O-])NC(=O)C3=CC=C(C=C3)Cl.[Ca+2]

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])NC(=O)C3=CC=C(C=C3)Cl.C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])NC(=O)C3=CC=C(C=C3)Cl.[Ca+2]

Origin of Product

United States

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